ACID MORDANT BROWN 92
Description
Historical Context of Mordant Dye Development
The use of mordants, substances that form a coordination complex with the dye and the fiber, has been known for millennia, dating back to ancient civilizations that used natural dyes. pressbooks.pubfaribaultmill.com The development of synthetic dyes, however, marked a revolutionary shift in the textile and other industries.
The birth of the synthetic dye industry is largely attributed to William Henry Perkin's accidental discovery of mauveine in 1856. araratrugs.comfsw.cc This discovery catalyzed a wave of research and development, leading to the synthesis of thousands of new dyes from coal tar derivatives. britannica.comchemistryviews.org Early synthetic dyes were often categorized based on their application methods and the fibers they could color. The development of mordant dyes as a synthetic class provided a means to apply certain dyes to materials for which they had little natural affinity, significantly expanding the available color palette and improving colorfastness. mfa.org
The late 19th and early 20th centuries saw significant academic efforts to understand the chemical principles behind dyeing processes. britannica.com Research focused on the structure of dyes, the nature of the dye-fiber interaction, and the role of mordants in forming stable color complexes. dayglo.in Scientists elucidated how metallic salts, the most common type of mordant, could act as a bridge between the dye molecule and the fiber, enhancing the durability of the color. britannica.comunisel.edu.my These foundational studies paved the way for the systematic development and classification of mordant dyes, including compounds like Acid Mordant Brown 92.
Definition and Classification within Dye Chemistry
This compound is a member of both the acid dye and mordant dye families, and more specifically, it is classified as an azo dye.
Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—) which act as the primary chromophore, the part of the molecule responsible for color. ekb.egwikipedia.org This class is the largest and most versatile group of synthetic dyes, accounting for a significant portion of all commercial colorants. ekb.egnih.gov
Azo dyes are sub-classified based on the number of azo groups in the molecule: monoazo (one group), disazo (two groups), trisazo (three groups), and so on. nih.govstainsfile.com this compound is a monoazo dye. worlddyevariety.com The general structure of an azo dye consists of an aromatic or heterocyclic backbone, the azo chromophore, and various auxochromes (color-assisting groups) and solubilizing groups. ekb.egnih.gov The specific arrangement and type of these groups determine the final color and properties of the dye. ekb.eg
The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich component such as a phenol (B47542) or another amine. nih.govniscpr.res.in For this compound, the manufacturing process involves the diazotization of 2-Amino-4-nitrophenol (B125904) and its subsequent coupling with 5-Hydroxynaphthalene-1-sulfonic acid. worlddyevariety.com
Acid Dyes: These are water-soluble anionic dyes that are applied to fibers such as silk, wool, nylon, and modified acrylics from an acidic dyebath. quora.comrosemaryandpinesfiberarts.de The term "acid" refers to the acidic conditions of the dyeing process and the presence of acidic groups, such as sulfonic acid groups (-SO3H), in the dye molecule. quora.com These groups provide water solubility and are crucial for the dye's affinity to protein and polyamide fibers.
Mordant Dyes: This classification is based on the application method rather than the chemical structure. Mordant dyes require a mordant to fix the color onto the fiber. mfa.orgdayglo.in The mordant, typically a metallic salt, forms an insoluble complex, or "lake," with the dye molecule within the fiber, resulting in enhanced wash and light fastness. mfa.orgdayglo.in Many natural dyes are mordant dyes, and this principle was adopted for certain synthetic dyes to improve their performance. britannica.comscholarsresearchlibrary.com
This compound falls into both categories. It has the acidic functional groups characteristic of an acid dye and also possesses the necessary chemical structure to form a complex with a metallic mordant. This dual nature allows for its application as an acid dye, with the option of using a mordant to achieve superior fastness properties.
Research Significance and Scope of Academic Inquiry
This compound, and mordant dyes in general, continue to be a subject of academic research. Studies often focus on the synthesis of new mordant azo dyes with improved properties, the investigation of more environmentally friendly mordanting processes, and the exploration of their application in various fields beyond traditional textiles. niscpr.res.inresearchgate.net Research also delves into the complex coordination chemistry between the dye, mordant, and fiber to better understand and optimize the dyeing process. researchgate.net The potential for combining synthetic mordant dyes with natural dyes is another area of exploration, aiming to expand the available color palette while considering sustainability. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | Sodium 5-hydroxy-6-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-1-sulphonate canbipharm.com |
| C.I. Name | Mordant Brown 92 worlddyevariety.com |
| C.I. Number | 14860 worlddyevariety.com |
| CAS Number | 5858-58-2 worlddyevariety.comaablocks.com |
| Molecular Formula | C16H10N3NaO7S canbipharm.comaablocks.com |
| Molecular Weight | 411.32 g/mol worlddyevariety.comcanbipharm.com |
| Appearance | Brown powder |
| Solubility | Soluble in water (wine red), soluble in ethanol (B145695) (red). worlddyevariety.com |
Behavior in Different Chemical Environments:
In concentrated sulfuric acid, it appears purple, turning pink upon dilution. worlddyevariety.com
An aqueous solution of the dye turns red when concentrated hydrochloric acid is added. worlddyevariety.com
The addition of concentrated sodium hydroxide (B78521) solution to the aqueous dye solution results in a red-orange-brown color. worlddyevariety.com
Rationale for Continued Investigation of Complex Dye Systems
The study of complex dye systems remains a critical area of research, driven largely by environmental and performance-related concerns associated with conventional dyes. Synthetic dyes often possess intricate aromatic molecular structures, which, while providing chemical stability and vibrant colors, also make them resistant to biodegradation. nih.gov This persistence leads to significant environmental challenges, as dye-laden wastewater from industries like textiles can contaminate water bodies, increase toxicity, and disrupt aquatic ecosystems by inhibiting light penetration. mdpi.comnih.gov
The inefficiency of many dyeing processes results in a substantial portion of the dye not fixing to the fiber and being released as effluent. mdpi.com This has spurred research into several key areas. There is a continuous need to develop novel dye structures and dyeing methodologies that enhance dye-fiber affinity, thereby reducing waste and improving the fastness properties of the final products. openbiotechnologyjournal.com Furthermore, the toxic and potentially carcinogenic nature of some dyes and their breakdown products necessitates the development of safer, more environmentally benign alternatives. mdpi.com The investigation of complex dye systems also focuses on their removal from wastewater. Conventional treatment methods often struggle to effectively decolorize effluents containing these stable dye molecules. nih.govmdpi.com Therefore, research into advanced oxidation processes, biological treatments, and efficient adsorption techniques is essential for mitigating the environmental impact of dye pollution. nih.govopenbiotechnologyjournal.com
Emerging Research Trajectories for Multifunctional Dyes
Modern dye research is progressively shifting from viewing dyes merely as coloring agents to designing them as multifunctional molecules with a wide array of advanced applications. This has opened up several innovative research trajectories that extend far beyond traditional textile dyeing.
One of the most promising frontiers is in the field of biomedicine. Scientists are rationally designing complex dye molecules for dual-modal imaging and therapy. nih.gov For instance, dyes with a donor-acceptor-donor (D-A-D) or more complex DD–A–DD scaffold are being developed to exhibit bright fluorescence in the second near-infrared (NIR-II) window, allowing for deeper tissue imaging with higher resolution. nih.gov These same molecules can also function as photoacoustic agents and be used in photothermal therapy for cancer, creating intrinsic "theranostic" nanoprobes. nih.gov The modification of existing dye structures, such as xanthenes, is another strategy to shift their emissions into the NIR-I/II range for advanced biological sensing and imaging. nih.gov
Another major research direction involves the creation of "smart" dyes that respond to external stimuli. Azobenzenes are a prominent example; these molecules can be switched between two different isomers using light. researchgate.net This photoswitchable property is being harnessed to develop innovative technologies in chemical sensing, photoswitchable organic transistors, and even for applications in photobiology, such as the restoration of vision. researchgate.net
Furthermore, research is exploring the incorporation of additional functionalities directly into dyed materials. Natural extracts containing dye compounds are being investigated not only for their color but also for other properties they can impart to fabrics, such as UV protection and antimicrobial activity. researchgate.net In the realm of biochemistry, the development of large, chemically diverse dye libraries is enabling new analytical techniques. Protein-adaptive differential scanning fluorimetry (paDSF), for example, uses a wide range of dyes to find compatible partners for virtually any protein, allowing for robust measurements of protein stability, dynamics, and ligand binding that were previously not possible. biorxiv.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5858-58-2 |
|---|---|
Molecular Formula |
C16H10N3NaO7S |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
sodium;5-hydroxy-6-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.Na/c20-14-7-4-9(19(22)23)8-13(14)18-17-12-6-5-10-11(16(12)21)2-1-3-15(10)27(24,25)26;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1 |
InChI Key |
LAGJIJRTUQNSQB-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+] |
Other CAS No. |
5858-58-2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivations
Conventional Synthetic Pathways for Azo Mordant Dyes
Traditional synthesis is characterized by well-established, multi-step processes that are effective but often involve harsh conditions and stoichiometric reagents. longdom.org
The cornerstone of azo dye synthesis is a two-stage reaction sequence: diazotization followed by azo coupling. jchemrev.comrsc.org This process is fundamental to creating the chromophoric azo group (-N=N-) that is responsible for the dye's color. ekb.egpsiberg.com
Diazotization: This first stage involves the conversion of a primary aromatic amine, known as the diazo component, into a diazonium salt. rsc.orgunb.ca The reaction is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures, generally between 0 and 5°C. ekb.egfsw.ccuomustansiriyah.edu.iq The low temperature is critical because diazonium salts are generally unstable and can be explosive when isolated in dry form; thus, they are almost always prepared in situ and used immediately in the subsequent coupling step. ekb.egnih.gov The resulting diazonium salt (Ar-N₂⁺) acts as a weak electrophile in the next stage. chemguide.co.uk
Azo Coupling: In the second stage, the unstable diazonium salt is reacted with a nucleophilic coupling component. nih.gov This reaction is an electrophilic aromatic substitution. jchemrev.comnih.gov The coupling component is typically an electron-rich aromatic compound, such as a phenol (B47542), naphthol, or an aromatic amine. jchemrev.compsiberg.com The specific position on the coupling component where the diazo group attaches is directed by the activating groups (e.g., -OH or -NH₂) already present on the ring. nih.gov The pH of the reaction medium is a critical parameter; couplings with phenols and naphthols are performed under weakly alkaline conditions, while couplings with aromatic amines are carried out in weakly acidic to neutral conditions. rsc.org
| Stage | Reactants | Key Conditions | Product |
| Diazotization | Primary Aromatic Amine, Sodium Nitrite, Mineral Acid | 0-5°C, Aqueous Acidic Medium | Aromatic Diazonium Salt |
| Azo Coupling | Aromatic Diazonium Salt, Coupling Component (Phenol, Naphthol, etc.) | Controlled pH (Acidic for amines, Alkaline for phenols) | Azo Compound (Dye) |
The specific precursors used in the synthesis of Acid Mordant Brown 92 define its final structure, color, and properties. As indicated by different Colour Index numbers, multiple synthetic routes and precursor combinations exist.
For the single azo class structure designated as C.I. Mordant Brown 92 (C.I. 14860) , the synthesis is relatively straightforward. worlddyevariety.com It involves the diazotization of a single primary aromatic amine and its subsequent reaction with a coupling component.
| Precursor Type | Chemical Name |
| Diazo Component | 2-Amino-4-nitrophenol (B125904) |
| Coupling Component | 5-Hydroxynaphthalene-1-sulfonic acid |
In contrast, the multi-azo class structure C.I. Acid Brown 92 (C.I. 36020) involves a significantly more complex, multi-step synthesis. worlddyevariety.com This pathway requires a series of sequential diazotization and coupling reactions, where the product of one coupling reaction becomes an intermediate that is further derivatized in subsequent steps. This intricate process builds a large, complex molecule with multiple azo linkages. worlddyevariety.com
The precursors for this multi-azo dye include a diverse array of aromatic amines and coupling agents:
| Precursor Type | Chemical Name |
| Primary Diazo Components | 4-Nitrobenzenamine, m-Nitroaniline, 4-Aminobenzenesulfonic acid, 2-Amino-5-nitrobenzenesulfonic acid |
| Coupling Components | 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, 7-Amino-4-hydroxynaphthalene-2-sulfonic acid, Resorcinol |
| Intermediate Diazo Component | 3,4′-Disulfo-4-aminoazobenzene |
Research in this area focuses on modifying these precursors to fine-tune the properties of the resulting dye, such as solubility, color fastness, and affinity for specific fibers. researchgate.netresearchgate.net
Novel and Green Synthesis Approaches
In response to growing environmental concerns, research has shifted towards developing more sustainable methods for dye synthesis. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. longdom.org
A significant challenge in conventional azo dye synthesis is the instability of diazonium salts. ekb.eg Novel research has addressed this by immobilizing the diazonium ions on solid supports. Resin-supported diazonium salts have been synthesized and found to be stable for storage, providing a more convenient and safer way to handle these reactive intermediates. soton.ac.uk This approach facilitates easier handling and has been employed in the combinatorial synthesis of azo dye libraries. soton.ac.uk Another green method involves using nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂), which allows for the synthesis of stable aryl diazonium salts that can be stored at room temperature for months. researchgate.net This solvent-free methodology is simple, rapid, and cost-effective. researchgate.net
Brönsted acidic ionic liquids (BAILs) are emerging as promising green alternatives to traditional mineral acids used as catalysts in dye synthesis. nih.govresearchgate.net These ionic liquids are salts with low melting points that can act as both the solvent and the catalyst for a reaction. mdpi.com BAILs are created by attaching a Brönsted acidic group, such as a sulfonic acid moiety (-SO₃H), to the cation of the ionic liquid. nih.govresearchgate.net
Key advantages of using BAILs in synthesis include:
Low Volatility: They have negligible vapor pressure, reducing air pollution. scirp.org
Ease of Separation: They combine the high activity of liquid acids with the ease of separation characteristic of solid catalysts, allowing for simple recovery and recycling. nih.govmdpi.com
High Catalytic Activity: They have shown improved catalytic activity in various reactions compared to traditional acids. semanticscholar.org
This technology offers a pathway to cleaner and more efficient chemical processes in dye manufacturing.
Mordant dyes function by forming a complex with a metal ion, or "mordant," which helps bind the dye to the fabric. Traditionally, this process often involves chromium or cobalt salts, which raise environmental and toxicological concerns. researchgate.net Environmentally conscious research focuses on creating premetallized dyes using safer metals and greener complexation methods. slideshare.net
A key area of research is the development of iron-complexed monoazo dyes as alternatives to chromium- and cobalt-containing dyes. researchgate.net Iron is an environmentally benign metal, and its complexes have shown utility as brown dyes. researchgate.net Research has led to the synthesis of black iron-complexed dyes with fastness properties comparable to their chromium-based counterparts on wool and nylon fibers. researchgate.net This approach represents a significant step towards developing safer and more sustainable mordant and acid dyes. samipubco.com
Structural Modifications and Analog Synthesis Research
The synthesis of complex azo dyes such as this compound is rooted in the broader fields of heterocyclic and mordant acid dye chemistry. While the core structure of this compound itself is not based on a heterocyclic ring system, the principles of diazotization and coupling reactions are shared with the synthesis of many heterocyclic azo dyes. nih.govresearchgate.net Mordant dyes are characterized by their ability to form stable complexes with metal ions, a property imparted by specific functional groups within the dye molecule. ekb.eg
Heterocyclic Acid Dye and Mordant Acid Dye Synthesis
The synthesis of this compound is a prime example of a multi-azo dye, constructed through a sequential series of diazotization and coupling reactions. worlddyevariety.com The general principle for creating azo dyes involves converting a primary aromatic amine into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound like a phenol or another amine. ekb.egnih.gov
The manufacturing process for this compound is a multi-stage procedure:
Initial Diazotization and Coupling: A mixture of 65% 4-Nitrobenzenamine and 35% m-Nitroaniline is diazotized under acidic conditions. This diazonium salt mixture is then coupled with a combination of 60% 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid and 40% 7-Amino-4-hydroxynaphthalene-2-sulfonic acid. worlddyevariety.com
Second Coupling: The product from the first step undergoes a second coupling reaction under alkaline conditions with diazotized 4-Aminobenzenesulfonic acid. worlddyevariety.com
Reduction and Third Coupling: The nitro groups on the initial components are then reduced to amino groups. This new intermediate is diazotized and subsequently coupled with resorcinol. worlddyevariety.com
Sequential Final Couplings: The resulting product is further coupled with diazotized 3,4′-Disulfo-4-aminoazobenzene and 75% 2-Amino-5-nitrobenzenesulfonic acid, followed by a final coupling with diazotized 4-Nitrobenzenamine. worlddyevariety.com
This sequential approach allows for the construction of a large, complex molecule with multiple azo linkages, which is characteristic of polyazo dyes. nih.gov The classification as a mordant dye stems from the presence of hydroxyl groups positioned ortho to the azo linkages, which can chelate with metal ions. ekb.eg
Exploration of Sulfonated Azo Dye Derivatives
This compound is heavily sulfonated, a common feature in acid dyes that imparts water solubility. The synthesis relies on several sulfonated intermediates, including 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, 7-Amino-4-hydroxynaphthalene-2-sulfonic acid, 4-Aminobenzenesulfonic acid, 3,4′-Disulfo-4-aminoazobenzene, and 2-Amino-5-nitrobenzenesulfonic acid. worlddyevariety.com
Research into sulfonated azo dye derivatives often explores how the number and position of sulfonic acid groups affect the dye's properties. The sulfonic acid groups (-SO₃H) are crucial for the solubility of the dye in aqueous media. nih.gov In polyazo dyes, the strategic placement of these groups is essential to ensure the final product remains soluble despite its large molecular size. nih.govgoogle.com The degree of sulfonation can influence the dye's affinity for different fibers, its fastness properties, and its ultimate color. While specific research on derivatives of this compound is not extensively documented, general principles suggest that modifying these sulfonated precursors would lead to analogs with altered characteristics. For instance, increasing the number of sulfonic acid groups could enhance water solubility but might also affect the dye's interaction with mordants and fibers.
Optimization of Reaction Conditions in Synthesis
The yield and purity of multi-azo dyes like this compound are highly dependent on the precise control of reaction parameters at each stage of the complex synthesis.
Influence of pH and Temperature on Yield and Purity
The multi-step synthesis of this compound necessitates careful control over pH and temperature for each sequential diazotization and coupling reaction to maximize yield and purity.
Diazotization: This initial step, where a primary aromatic amine is converted to a diazonium salt using nitrous acid (typically from sodium nitrite and a strong acid like HCl), is universally conducted at low temperatures, generally between 0-5°C. ekb.eg This is critical because diazonium salts are unstable and can decompose at higher temperatures, leading to unwanted byproducts and reduced yield. youtube.com The reaction is also performed in a strongly acidic medium (pH ~1) to ensure the formation of the diazonium ion. knick-international.com
Coupling Reactions: The optimal pH for the coupling step is dependent on the nature of the coupling component.
Coupling with Phenols/Naphthols: These reactions are typically carried out in alkaline (basic) conditions. The high pH deprotonates the hydroxyl group to form a more strongly activating phenoxide or naphthoxide ion, which facilitates the electrophilic attack by the diazonium ion. rsc.org The synthesis of this compound specifies an alkaline condition for the second coupling step, which involves sulfonated naphthols. worlddyevariety.com
Coupling with Aromatic Amines: These reactions are generally performed in mildly acidic to neutral conditions (pH 4-7). A pH that is too low would protonate the amino group, deactivating the ring for electrophilic substitution, while a pH that is too high would favor the formation of undesired side products. nih.gov The first coupling step for this compound is conducted under "acid conditions," which aligns with this principle as the coupling components are sulfonated amino-naphthols. worlddyevariety.com
For a sequential synthesis, the pH of the reaction mixture must be carefully adjusted at each stage to suit the specific coupling component being introduced. This precise pH control is vital for directing the coupling to the desired position on the molecule and preventing side reactions.
The following table summarizes the typical pH and temperature conditions for the key reaction steps in polyazo dye synthesis:
| Reaction Step | Component Type | Typical Temperature | Typical pH | Rationale |
| Diazotization | Aromatic Amine | 0-5°C | Strongly Acidic (~1) | Prevents decomposition of unstable diazonium salt. |
| Coupling | Phenols / Naphthols | 0-10°C | Alkaline (8-10) | Forms highly reactive phenoxide/naphthoxide ion. |
| Coupling | Aromatic Amines | 0-10°C | Mildly Acidic (4-7) | Balances activation of the aromatic ring with preventing deactivation of the amino group. |
Catalyst and Solvent System Research for Enhanced Efficiency
The synthesis of water-soluble polyazo dyes like this compound is predominantly carried out in an aqueous medium. The water solubility of the sulfonated intermediates and the final product makes water the logical and most effective solvent.
While much research into enhanced efficiency for azo dye synthesis has focused on novel catalysts in non-aqueous or solvent-free systems, their application to complex, multi-step aqueous syntheses is less common. rsc.orgbiointerfaceresearch.com For instance, silica-supported boron trifluoride (BF₃·SiO₂) has been used as a solid acid catalyst for one-pot synthesis of some heterocyclic azo dyes at room temperature, offering a greener alternative to large quantities of strong acids. biointerfaceresearch.com However, the applicability of such catalysts to a multi-stage, sequential synthesis in water, where intermediates are not isolated, is not established.
The efficiency of the synthesis of this compound relies more on the precise, stoichiometric control of reactants and the rigorous management of pH and temperature at each step rather than on specialized catalysts or solvent systems. The process is a classic example of traditional aqueous azo dye chemistry, where optimization is achieved through procedural control rather than catalytic enhancement.
Role of Mordants in Dyeing Performance
The choice of mordant is critical as it not only fixes the dye but also significantly influences the final color, its intensity, and its fastness properties. Mordants can be broadly categorized into metallic mordants and bio-mordants.
Metallic salts are the most common and effective mordants used in conjunction with dyes like this compound. The metal ion from the salt is responsible for forming the coordination complex with the dye. The nature of the metal ion has a profound impact on the final shade.
| Metallic Mordant | Typical Salt Used | Effect on Color | Key Properties |
| Chromium (Cr) | Potassium dichromate | Often produces deep, rich colors with excellent fastness. | Historically significant for its effectiveness, but its hexavalent form is toxic and poses environmental concerns. |
| Aluminum (Al) | Potassium aluminum sulfate (B86663) (Alum) | Tends to produce bright, clear colors. | Considered a relatively safe and neutral mordant, causing minimal color shift from the original dye. |
| Iron (Fe) | Ferrous sulfate | "Saddens" or darkens colors, shifting them towards muted, earthy, or greyish tones. | Can make fibers harsher to the touch. |
| Copper (Cu) | Copper sulfate | Can shift colors towards greenish or brownish hues and enhances lightfastness. | Can be toxic in high concentrations. |
| Tin (Sn) | Stannous chloride | Brightens colors, often producing vibrant shades. | Can make protein fibers brittle. |
Interactive Data Table: Effect of Metallic Mordants on Final Hue
In a move towards more sustainable and environmentally friendly dyeing processes, there is growing interest in the use of bio-mordants. These are naturally derived substances that can facilitate dye fixation.
Tannins: These are polyphenolic compounds found in various plant tissues. Tannins with o-dihydroxy groups are particularly effective as they can chelate with metal ions, acting as a bridge between the dye and the fiber. They are especially useful for dyeing cellulosic fibers like cotton, which have a lower affinity for acid dyes.
Citric Acid: This organic acid can be used to modify the pH of the dyebath, which is crucial for the protonation of protein fibers and the subsequent ionic bonding with the anionic dye. While not a mordant in the traditional sense of forming a complex, it plays a vital role in creating the optimal conditions for dyeing.
Plant Extracts: Certain plants, known as hyperaccumulators, can absorb high concentrations of metals like aluminum from the soil. Extracts from these plants can be used as a natural source of mordants. For example, some species of Symplocos are known to accumulate aluminum and have been traditionally used in dyeing.
| Bio-mordant | Source | Function |
| Tannins | Oak galls, myrobalan, sumac | Improve dye uptake, especially on cellulosic fibers, by providing sites for dye and metal ion binding. |
| Citric Acid | Citrus fruits | Acts as a pH modifier to facilitate ionic interactions between the dye and protein fibers. |
| Plant Extracts | Symplocos species, rhubarb leaves | Provide a natural source of metallic salts (e.g., aluminum) for complex formation. |
Interactive Data Table: Function of Common Bio-mordants
An in-depth examination of the chemical compound this compound reveals complex interactions that govern its application and performance in textile dyeing. This article focuses exclusively on the dyeing mechanisms, substrate-specific interactions, and the theoretical studies that underpin its use.
Application Research Beyond Basic Dyeing
Advanced Textile Dyeing Research
Research in textile science continues to refine and innovate dyeing processes to improve efficiency, expand color palettes, and enhance dye properties.
The practice of combining synthetic mordant dyes with natural dyes is an area of exploration aimed at expanding the range of available colors on natural fibers like cotton. researchgate.net Similarities in the application methods for mordant dyes and natural dyes, both of which often rely on metal salt mordants to fix the color to the fiber, make this a feasible approach. researchgate.netelsevierpure.comresearchgate.net
Research has shown that interesting shades can be created by combining select mordant dyes, such as CI Mordant Blue 13 and CI Mordant Orange 6, with natural dyes like logwood and Osage orange. researchgate.net This suggests a potential for Acid Mordant Brown 92 to be used in similar combination dyeing systems. Such combinations could produce unique hues and potentially improve the fastness properties of natural dyes on substrates like cotton, although specific studies documenting the use of this compound in this context are not widely available. researchgate.net The process often involves pre-mordanting the fabric with a metallic salt, which then forms a coordination complex with both the synthetic mordant dye and the natural colorant. researchgate.netdayglo.in
Achieving a desired color depth and quality in dyeing is dependent on the careful optimization of various process parameters. The color strength, or intensity of the shade on a fabric, is scientifically quantified by the K/S value, which is calculated from reflectance measurements using the Kubelka-Munk equation. researchgate.netijret.org A higher K/S value corresponds to a greater dye uptake and a deeper color. researchgate.netresearchgate.net
Research on various mordant and natural dyes demonstrates that several factors significantly influence the final K/S value:
Mordant Concentration: The concentration of the metallic mordant, such as ferrous sulfate (B86663) or potassium aluminum sulfate, directly impacts dye uptake. An increase in mordant concentration generally leads to higher K/S values up to an optimal point. researchgate.netthaiscience.infonih.gov
Dye Concentration: As the concentration of the dye in the dyebath increases, the K/S value on the fabric also increases, resulting in a darker shade. ijret.orgresearchgate.net
pH: The pH of the dyebath is a critical parameter that affects the surface charge of the fiber and the solubility and affinity of the dye, thereby influencing color strength. nih.gov
Temperature and Time: Dyeing temperature and duration must be controlled to ensure proper dye diffusion and fixation within the fiber. thaiscience.info
The following interactive table illustrates how dyeing parameters can be optimized by observing changes in K/S values.
Interactive Data Table: Representative Optimization of Dyeing Parameters (Note: This data is illustrative of a typical optimization process for mordant dyes and does not represent specific experimental results for this compound.)
| Dye Concentration (% owf) | Mordant (FeSO₄) Conc. (% owf) | pH | Temperature (°C) | Time (min) | Resulting K/S Value |
| 1.0 | 2.0 | 4.5 | 90 | 60 | 5.8 |
| 2.0 | 2.0 | 4.5 | 90 | 60 | 8.2 |
| 2.0 | 4.0 | 4.5 | 90 | 60 | 9.5 |
| 2.0 | 4.0 | 5.5 | 90 | 60 | 8.9 |
| 2.0 | 4.0 | 4.5 | 100 | 60 | 9.7 |
| 2.0 | 4.0 | 4.5 | 90 | 90 | 9.6 |
Innovations in dyeing processes for mordant dyes focus on improving efficiency, sustainability, and the final quality of the dyed textile. One established advanced method is the two-step, two-bath process, which separates the mordanting and dyeing stages for better control and fixation. researchgate.net Another approach involves a final treatment with a weak solution of tannic acid to further set the dye in cellulosic fibers, enhancing wash and light fastness. google.com
More recent developments have targeted the environmental concerns associated with chrome-based mordants. Research has led to the creation of new dyeing auxiliaries and mordant systems that can significantly reduce the amount of chromium ions released in wastewater, offering a safer application method for acid mordant dyes without compromising on performance. google.com These new technologies often focus on replacing traditional mordants with more environmentally benign alternatives or using additives that complex with residual metal ions, preventing their discharge. google.com
Sensing and Indicator Applications
The chemical structure of this compound, particularly its azo group and phenolic moieties, gives it properties that extend beyond coloration into the realm of chemical sensing.
A key property of this compound is its ability to change color in response to changes in pH. worlddyevariety.com When an aqueous solution of the dye is treated with concentrated hydrochloric acid, the color turns red, while adding a concentrated sodium hydroxide (B78521) solution causes a shift to red-orange brown. worlddyevariety.com This behavior is characteristic of many azo dyes, which are known to be halochromic (pH-sensitive). youtube.commdpi.com
The mechanism behind this color change involves the protonation or deprotonation of the dye molecule. In acidic conditions, nitrogen atoms in the azo group (-N=N-) can become protonated, altering the electronic conjugation of the molecule and thus changing its light absorption spectrum, which is perceived as a color change. youtube.com This principle is the basis for well-known pH indicators like Methyl Orange. youtube.com
The distinct color transitions of this compound make it a promising candidate for the development of optical pH sensors. nih.govresearchgate.netnih.gov Such a sensor could be fabricated by immobilizing the dye onto a solid support, like a polymer membrane or nanofiber mat, where its color change can be visually or spectrophotometrically measured. nih.govresearchgate.net
Data Table: Colorimetric Response of this compound to pH
| Condition | Observed Color |
| Neutral Aqueous Solution | Wine Red |
| Addition of Concentrated HCl (Acidic) | Red |
| Addition of Concentrated NaOH (Alkaline) | Red-Orange Brown |
| (Source: World Dye Variety worlddyevariety.com) |
The azo group that serves as the chromophore in this compound is also electrochemically active. This means it can undergo reduction or oxidation reactions at an electrode surface, a property that can be harnessed for analytical purposes. mdpi.comnih.gov The electrochemical detection of azo dyes is a well-established field, offering a sensitive and cost-effective method for their quantification. nih.govresearchgate.net
An electrochemical sensor for this compound could be developed based on voltammetric techniques. This would involve applying a potential to an electrode immersed in a solution containing the dye and measuring the resulting current. The current generated from the reduction of the azo group would be proportional to the concentration of the dye. mdpi.comtandfonline.com
To enhance the performance of such sensors, the working electrode is often chemically modified. Advanced materials like graphene, carbon nanotubes, and metal nanoparticles are used to increase the electrode's surface area and catalytic activity, leading to improved sensitivity and lower detection limits. mdpi.comdntb.gov.uasemanticscholar.org While specific research on an electrochemical sensor for this compound is not detailed in the available literature, the extensive work on other azo dyes provides a clear framework for its potential development and application in areas like environmental monitoring or industrial process control. nih.govresearchgate.netdntb.gov.ua
Material Science and Functionalization Research
Research into this compound extends beyond its traditional use in dyeing, exploring its potential in advanced material science applications. Scientists are investigating how this dye can be integrated into novel materials to impart specific functionalities.
Surface Functionalization Studies with Mordant Dyes
The use of mordant dyes, such as this compound, in the functionalization of material surfaces is a key area of investigation. Mordants are substances that form a coordination complex with the dye, which then attaches to the material, enhancing the dye's fastness and altering the surface properties. Research in this area often focuses on understanding the chemical interactions between the mordant, the dye, and the substrate.
Bio-mordants, derived from natural sources, are gaining attention as environmentally friendly alternatives to metallic salts. nih.govresearchgate.net Studies have explored the use of various bio-mordants, such as those from pomegranate peel and citric acid, to improve the dyeing of textiles with natural dyes. nih.gov These natural mordants can create a range of shades and improve colorfastness, offering a more sustainable approach to textile functionalization. nih.govresearchgate.net The specific application of this compound with these bio-mordants could yield novel, eco-friendly dyed materials with enhanced properties.
Biotechnological and Biomedical Research Applications (Excluding Clinical Human Data)
The unique chemical structure of this compound has led to its investigation in various biotechnological and biomedical research contexts, particularly in the modulation of protein interactions and as a tool for cellular imaging.
Inhibition of Protein-Protein Interactions (e.g., CD40-CD154)
This compound, also referred to as Mordant Brown 1 in some studies, has been identified as a potent and specific inhibitor of the CD40-CD154 protein-protein interaction. nih.govresearchgate.net This interaction is a crucial costimulatory pathway in the immune system, and its dysregulation is implicated in various autoimmune diseases and inflammatory conditions. nih.govnih.gov
Research has shown that this compound can inhibit the binding of CD40 and CD154 with sub-micromolar activity, demonstrating a high degree of selectivity for this specific interaction over other members of the tumor necrosis factor (TNF) superfamily. nih.govresearchgate.net Flow cytometry experiments have confirmed its ability to inhibit cellular responses induced by CD154 in a concentration-dependent manner. nih.gov The identification of this naphthalenesulphonic acid derivative as a small-molecule inhibitor has provided a valuable chemical scaffold for the development of potential therapeutic agents targeting the CD40-CD154 pathway. nih.govresearchgate.net
| Parameter | Value | Reference |
| Inhibitory Target | CD40-CD154 Protein-Protein Interaction | nih.govresearchgate.net |
| IC50 | 0.13 µM | researchgate.net |
| Selectivity | >100-fold vs. other TNF superfamily pairs | nih.govresearchgate.net |
Environmental Fate and Remediation Research
Occurrence and Characteristics in Industrial Effluents
Industrial effluents from dyeing processes are complex mixtures that present considerable challenges for environmental remediation. The presence of mordant dyes like Acid Mordant Brown 92 contributes to the specific chemical composition and toxicity of this wastewater.
Textile dyeing wastewater is a major source of water contamination, characterized by a complex and variable composition. nih.govresearchgate.net Effluents are often highly colored and contain a variety of chemical compounds. The wet processing methods in the textile industry utilize substances like sodium hydroxide (B78521), resulting in high salinity and alkalinity, with pH values often ranging from 10 to 11. nih.gov This wastewater is also characterized by a high Biochemical Oxygen Demand (BOD) and Chemical Oxygen Demand (COD), indicating a large amount of organic and inorganic pollutants. nih.gov
The use of mordants, which are metallic salts that help fix the dye to the fabric, introduces heavy metals into the effluent. researchgate.net Research on aluminum mordants has shown that a significant portion of the metal does not bind to the fiber and remains in the effluent bath; for cotton, this can be as high as 92-96%. researchgate.net The presence of these dyes and associated chemicals can be toxic, and their release into water bodies can have harmful effects on aquatic ecosystems. nih.govresearchgate.net
| Parameter | Typical Characteristic in Textile Effluent | Significance | Source |
| pH | High alkalinity (pH 10-11) | Affects aquatic life; influences treatment processes. | nih.gov |
| Salinity | High | Can inhibit microbial growth in biological treatment systems. | nih.govmdpi.com |
| Color | Intense | Reduces light penetration in water, affecting photosynthesis. | nih.gov |
| BOD/COD | High | Indicates high levels of organic pollution, depleting oxygen in water. | nih.gov |
| Mordants | Presence of metal ions (e.g., aluminum, chromium) | Can be toxic to aquatic organisms. | researchgate.netresearchgate.net |
Azo dyes, the largest class of synthetic dyes, are designed to be stable and resistant to fading, which contributes to their persistence in the environment. nih.govimrpress.com Structurally, they contain one or more azo groups (–N=N–) which are central to their color but also to their recalcitrance. imrpress.com These dyes are often highly soluble in water, which facilitates their dispersal into the aquatic environment upon discharge. mdpi.com Their low rate of natural degradation means they can persist for long periods, leading to long-term contamination of water resources. nih.govresearchgate.net The stability of azo dyes makes conventional wastewater treatment methods less effective, necessitating the development of advanced remediation technologies. researchgate.net
Degradation Mechanisms
The breakdown of persistent azo dyes like this compound is a key focus of environmental research. Biological degradation methods are considered a cost-effective and environmentally friendly alternative to conventional physicochemical treatments. nih.gov
Bioremediation utilizes the metabolic capabilities of microorganisms to break down and detoxify pollutants. nih.gov Various microorganisms, including bacteria, fungi, and algae, have demonstrated the ability to decolorize and degrade azo dyes. nih.govnih.gov Bacteria are often favored for bioremediation due to their rapid growth, ease of manipulation, and ability to withstand the harsh conditions found in industrial effluents. nih.gov Genera such as Pseudomonas, Enterobacter, and Bacillus are among the most numerous and effective in dye degradation. nih.gov Fungi and algae also possess enzymatic systems capable of breaking down these complex molecules. nih.gov Often, a consortium of different microbial species is more effective than a single pure strain, as the different organisms can work together to achieve a more complete breakdown of the dye molecules. openbiotechnologyjournal.com
| Microorganism Type | Examples of Effective Genera | Key Advantages | Source |
| Bacteria | Pseudomonas, Bacillus, Klebsiella, Enterococcus | Fast replication, tolerance to harsh conditions, diverse metabolic pathways. | mdpi.comnih.govnih.govnih.gov |
| Fungi | Coriolus versicolor, Ganoderma lucidum | Production of powerful extracellular enzymes (e.g., laccase, peroxidase). | nih.govopenbiotechnologyjournal.com |
| Algae | - | Can be used in phytoremediation systems. | nih.gov |
The initial and most critical step in the bacterial degradation of azo dyes occurs under anaerobic (oxygen-free) conditions. openbiotechnologyjournal.comresearchgate.net This step involves the reductive cleavage of the dye's azo bond (–N=N–). nih.gov This reaction is catalyzed by enzymes called azoreductases. nih.govnih.gov Azoreductases are not specific to a single type of dye and can act on a wide range of azo compounds. openbiotechnologyjournal.com The reaction requires an electron donor, typically a reduced cofactor such as NADH or NADPH, to proceed. nih.govresearchgate.net
The cleavage of the azo bond results in the decolorization of the dye and the formation of corresponding aromatic amines. nih.govnih.gov While this step removes the color, the resulting aromatic amines can be colorless but are often more toxic and potentially carcinogenic than the parent dye molecule. nih.govnih.govmdpi.com Therefore, a subsequent aerobic treatment step is usually necessary to degrade these aromatic amines completely, mineralizing them into simpler, non-toxic compounds like carbon dioxide and water. openbiotechnologyjournal.com
Biosorption is a remediation process that utilizes non-living (dead) microbial biomass to bind and concentrate pollutants from wastewater. researchgate.netresearchgate.net This process is primarily a physicochemical interaction, where dye molecules adhere to the surface of the biomass. researchgate.net The cell walls of microorganisms like bacteria, fungi, and algae contain various functional groups (such as carboxyl, hydroxyl, and amino groups) that can act as binding sites for dye molecules through mechanisms like ion exchange, complexation, and physical adsorption. scispace.com
An advantage of biosorption is that it can be effective under a wide range of operating conditions, and the biomass can often be sourced cheaply as a waste product from fermentation industries. researchgate.netresearchgate.net The efficiency of biosorption depends on several factors, including the pH of the solution, temperature, initial dye concentration, and the amount of biomass used. researchgate.net While biosorption effectively removes color from effluents, it is a separation process rather than a degradation process; the dye is transferred from the liquid phase to the solid biomass, which then requires proper disposal. openbiotechnologyjournal.com
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These processes are considered highly effective in treating textile effluents containing recalcitrant dyes like this compound.
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst and a light source to generate reactive oxygen species for the degradation of organic pollutants. Studies on mordant dyes demonstrate the efficacy of this method. For instance, research on Mordant Brown RH33, a compound with similarities to this compound, investigated its degradation using nano Al2O3 under UV irradiation. curresweb.com The study found that the photocatalytic efficiency is significantly influenced by the pH of the solution, with acidic conditions (pH 3) favoring degradation. curresweb.com The efficiency of photodegradation for Mordant Brown RH33 was reported to be as high as 93.2% under optimal conditions. curresweb.com
The mechanism involves the generation of electron-hole pairs in the semiconductor catalyst upon light absorption. These charge carriers react with water and oxygen to produce highly reactive species, such as hydroxyl radicals, which then attack and break down the complex dye molecule into simpler, less harmful compounds. researchgate.netresearchgate.net The process is influenced by several parameters, including the type and dosage of the catalyst, the pH of the solution, and the intensity of the light source. curresweb.com
| Parameter | Condition/Value | Effect on Degradation | Source |
|---|---|---|---|
| Model Compound | Mordant Brown RH33 | N/A | curresweb.com |
| Photocatalyst | Nano Al2O3 | Achieved 93.2% degradation efficiency. | curresweb.com |
| pH | Acidic (pH 3) | Increased photodegradation. | curresweb.com |
| pH | Basic (pH 10) | Decreased photodegradation. | curresweb.com |
| Light Source | UV Irradiation | Essential for catalyst activation. | curresweb.com |
Electrochemical oxidation is another AOP that has shown promise for the treatment of dye-containing wastewater. This method involves the degradation of pollutants by passing an electric current through an electrolytic cell. researchgate.net The oxidation can occur directly at the anode surface or indirectly through the electro-generation of powerful oxidizing agents like hydroxyl radicals. researchgate.net
While specific studies on this compound are limited, research on similar compounds like Acid Brown 98 using a Ti/Ru0.3Ti0.7O2 composite anode demonstrates the applicability of this technique. documentsdelivered.com The effectiveness of electrochemical oxidation depends on several factors, including the electrode material, current density, pH, and the composition of the wastewater. mdpi.com These processes are known for their rapid degradation rates, with decolorization efficiencies often ranging from 60% to over 90% in the initial stages of treatment. mdpi.com The process can lead to the complete mineralization of the dye into CO2, water, and inorganic ions. researchgate.net
Chemical Degradation Pathways
Understanding the chemical degradation pathways is crucial for optimizing treatment processes. Fenton-based processes, a type of AOP, are effective in degrading complex dyes. For instance, the degradation of Mordant Blue 9 was studied using a Fenton-activated persulfate (Fe²⁺/PS) system. mdpi.com The primary mechanism was the generation of highly reactive sulfate (B86663) (SO₄•⁻) and hydroxyl (•OH) radicals, which were responsible for the dye's breakdown. mdpi.com The degradation involved a rapid initial phase due to the quick production of these radicals. mdpi.com
Based on studies of similar complex azo dyes like Mordant Black 11, a plausible degradation pathway for this compound would likely begin with the reductive cleavage of the azo bond (-N=N-). nih.gov This initial step breaks the chromophore of the dye, leading to decolorization and the formation of smaller aromatic amine intermediates. These intermediates would then undergo further degradation through processes like deamination and ring-opening, eventually being mineralized into simpler organic acids, carbon dioxide, and water. nih.gov
Removal and Treatment Technologies
Beyond degradation, various technologies focus on the physical removal of dyes from wastewater.
Adsorption Technologies (e.g., Molecularly Imprinted Polymers)
Adsorption is a widely used method for dye removal due to its simplicity and high efficiency. researchgate.net Molecularly Imprinted Polymers (MIPs) are a particularly advanced class of adsorbents. MIPs are synthetic polymers with tailor-made recognition sites that have a high affinity and selectivity for a specific target molecule, in this case, a dye. mostwiedzy.plmdpi.com
The process of creating an MIP involves polymerizing functional monomers and cross-linkers in the presence of a "template" molecule (the dye). nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target dye. mdpi.com This "molecular memory" allows MIPs to selectively rebind the target dye from a complex mixture, making them highly effective for purification. mostwiedzy.pl Research on MIPs for other acid dyes, such as Acid Green 16, has shown excellent rebinding capacities (83%) and recovery rates approaching 100% from water samples, demonstrating their potential for treating wastewater containing this compound. nih.gov
| Target Compound | MIP Performance Metric | Result | Source |
|---|---|---|---|
| Acid Green 16 | Rebinding Percentage | 83% | nih.gov |
| Acid Green 16 | Imprinting Factor | 6.91 | nih.gov |
| Acid Green 16 | Recovery from Water Samples | ~100% | nih.gov |
| Sertraline (as a model pollutant) | Maximum Capacity in Water | 72.6 mg/g | mdpi.comresearchgate.net |
Coagulation and Flocculation Studies
Coagulation and flocculation are established and effective methods for removing suspended and colloidal particles, including dyes, from wastewater. redalyc.org The process involves adding a coagulant to destabilize the charged dye particles, followed by slow mixing to promote the formation of larger flocs that can be easily separated by sedimentation or filtration. ijstm.com
Studies on the removal of Acid Blue 92, an anionic dye with structural similarities to this compound, have shown high efficacy using chitosan (B1678972), a natural biopolymer, as a coagulant. researchgate.netnih.gov Chitosan, which is positively charged in acidic solutions, effectively neutralizes the negatively charged sulfonic groups of the acid dye, leading to efficient flocculation. researchgate.net Research has demonstrated that dye removal can reach up to 99% under optimal conditions, which include an acidic pH and an appropriate stoichiometric ratio between the chitosan's amine groups and the dye's sulfonic groups. researchgate.netnih.gov
| Parameter | Condition/Value | Result | Source |
|---|---|---|---|
| Model Compound | Acid Blue 92 | N/A | researchgate.netnih.gov |
| Coagulant | Chitosan (biopolymer) | Acts as a cationic polyelectrolyte. | researchgate.netnih.gov |
| Removal Efficiency | Up to 99% | High level of color removal achieved. | researchgate.net |
| Optimal pH | Acidic solutions | Promotes protonation of chitosan's amine groups. | researchgate.netnih.gov |
| Water Type | More efficient in tap water than demineralized water. | Lower concentration of chitosan needed. | researchgate.net |
Membrane Technologies and Filtration Systems
Membrane-based filtration technologies are gaining significant interest for the removal of organic dyes from industrial effluents. nih.gov These methods operate on the principle of separating compounds based on their size and charge, where the membrane acts as a selective barrier. nih.gov Technologies such as nanofiltration (NF) and reverse osmosis (RO) have been investigated for their effectiveness in treating water contaminated with dyes. nih.govmdpi.com
Nanofiltration, for instance, has been studied for its feasibility in purifying aqueous streams containing small dye molecules. nih.gov The performance of a nanofiltration system is typically evaluated by two main parameters: the permeate flux (the rate at which water passes through the membrane) and the rejection coefficient (the percentage of dye molecules retained by the membrane). nih.gov Studies using various dyes have demonstrated the potential of NF membranes to effectively retain dye molecules while allowing water to pass through. nih.gov For example, a two-stage process involving nanofiltration followed by reverse osmosis has been shown to achieve complete removal of dye color from model textile wastewater. mdpi.com In such systems, the nanofiltration stage provides an initial separation, while the subsequent reverse osmosis stage can achieve conductivity reductions of 84% to 92%, resulting in high-quality treated water that can potentially be reused. mdpi.com
The effectiveness of these membrane systems is influenced by the type of dye and the presence of other substances like surfactants in the wastewater. mdpi.com For instance, the presence of certain detergents can lead to membrane fouling, which reduces the permeate flux, whereas some nonionic surfactants have been observed to have a minimal fouling effect. mdpi.com
Interactive Table: Performance of Membrane Filtration in Dye Removal Below is an interactive table summarizing typical parameters and outcomes in membrane filtration for dye wastewater treatment. Use the filter to explore the data.
| Technology | Membrane Type | Key Performance Indicator | Typical Result | Influencing Factors | Source |
| Nanofiltration (NF) | Polyamide | Rejection Coefficient | High for small dye molecules | Molecule size, shape, charge | nih.gov |
| Nanofiltration (NF) | TFC-SR3 | Dye Removal | Significant color reduction | Surfactant type, fouling | mdpi.com |
| Reverse Osmosis (RO) | AG (GE Osmonics) | Conductivity Reduction | 84% - 92% | Concentrate ratio | mdpi.com |
| Integrated NF-RO | TFC-SR3 & AG | Final Water Quality | Complete dye removal, reusable water | Process staging, membrane washing | mdpi.com |
Integrated Remediation Approaches
To enhance the efficiency and cost-effectiveness of dye removal from wastewater, researchers often explore integrated remediation approaches that combine two or more treatment technologies. The limitations of a single process can be overcome by coupling it with another, creating a synergistic effect. For this compound and similar azo dyes, an integrated approach could involve combining biological treatment methods with physical separation processes like membrane filtration.
An example of such an approach would be the initial treatment of dye-laden effluent with a biological system, such as an enzymatic treatment using laccase. rsc.org This biological stage would aim to decolorize the dye by breaking down the complex azo bond structure. rsc.org However, this process might result in the formation of intermediate aromatic compounds that could still be ecotoxic. rsc.org
Following the biological treatment, a secondary physical treatment step using membrane technology, such as nanofiltration or reverse osmosis, could be applied. nih.govmdpi.com This stage would serve to remove the residual organic compounds and degradation byproducts, ensuring the final effluent is of high quality. mdpi.com This multi-barrier approach ensures both the decolorization of the wastewater and the removal of potentially harmful breakdown products, offering a more comprehensive and robust treatment solution. mdpi.comrsc.org
Environmental Impact Assessment Methodologies
The environmental impact of industrial chemicals like this compound is evaluated using specific methodologies designed to quantify their potential harm to ecosystems. fao.org Environmental Impact Assessment (EIA) is a key tool used to predict the environmental consequences of a project or product at an early stage. fao.org For chemical substances, this often involves Life Cycle Assessment (LCA), which evaluates the environmental impact throughout the product's entire life, from manufacturing to disposal. researchgate.net
These assessments consider multiple impact categories, including climate change, human toxicity, and water use. ecoinvent.org Methodologies like ReCiPe and CML are used to translate emissions and resource use into a set of environmental impact scores. ecoinvent.org The goal is to provide a scientific basis for understanding and mitigating the potential adverse effects of dye-containing effluents on the environment. fao.org
Ecotoxicological Studies on Aquatic Flora and Fauna (excluding human/animal toxicity)
The release of synthetic dyes into aquatic environments can have significant ecotoxicological effects. nih.gov Anionic dyes, a category that includes mordant dyes, can adversely affect fish, invertebrates, and aquatic plants. nih.gov Even at low concentrations, the non-biodegradable nature of many dyes poses an environmental hazard. nih.gov The primary impact on aquatic flora is the reduction of light penetration into the water, which inhibits photosynthesis. nih.gov
Studies on azo dyes similar to this compound have revealed specific toxic effects on aquatic organisms. For example, research on the biodegradation products of azo dyes showed acute residual toxicity in bioassays using the water flea Daphnia magna and the bacterium Vibrio fischeri (in the Microtox® test). rsc.org This indicates that even after the dye is decolorized, the resulting chemical intermediates can remain harmful to aquatic life. rsc.org Furthermore, some dye degradation products have been shown to negatively affect plant growth by reducing chlorophyll, carotenoid, carbohydrate, and protein content. mdpi.com
Interactive Table: Ecotoxicological Findings for Azo Dyes This table summarizes the observed effects of azo dyes and their degradation products on various aquatic organisms. Use the filter to sort by organism or effect.
| Organism/System | Compound Type | Observed Effect | Source |
| Aquatic Flora | Parent Dye | Inhibition of photosynthesis due to reduced light penetration | nih.gov |
| Aquatic Flora | Degradation Products | Reduction in chlorophyll, carotenoids, and proteins | mdpi.com |
| Daphnia magna (Water Flea) | Decolorization Products | Acute residual toxicity | rsc.org |
| Vibrio fischeri (Microtox®) | Decolorization Products | Acute residual toxicity | rsc.org |
| Fish and Invertebrates | Anionic Dyes | Adverse effects | nih.gov |
Biodegradability and Environmental Persistence Evaluations
The environmental persistence of a dye is determined by its resistance to degradation. Azo dyes, which are characterized by one or more nitrogen-nitrogen double bonds (-N=N-), are the main class of industrial dyes and are often considered important environmental contaminants. rsc.org Their complex chemical structure can make them resistant to breakdown by natural environmental processes, leading to their persistence in aquatic systems. nih.gov
Research into the biodegradation of azo dyes often utilizes enzymes like laccase, which can decolorize the dye by targeting the azo bond. rsc.org One study on the decolorization of Acid Black 172, an azo dye, by an immobilized laccase enzyme achieved 92% color removal within 24 hours under specific laboratory conditions. rsc.org However, the decolorization of a dye does not always equate to its complete mineralization. While the chromophore responsible for the color is destroyed, the resulting aromatic amines can be persistent and may require further degradation. rsc.org The persistence of these byproducts is a key concern in environmental assessments, as they can be more toxic than the original dye molecule. rsc.orgmdpi.com The biomagnification of azo dyes and their byproducts in the food chain is a significant long-term risk. mdpi.com
Interactive Table: Biodegradation Research on Azo Dyes The table below details findings from a study on the enzymatic degradation of an azo dye.
| Dye Studied | Enzyme Used | Mediator | Decolorization Efficiency | Time | Source |
| Acid Black 172 | Trametes villosa laccase | Violuric acid (1.0 mM) | 92% | 24 hours | rsc.org |
| Acid Red 88 | Trametes villosa laccase | Vanillin (0.1 mM) | 97% | 24 hours | rsc.org |
Advanced Characterization and Analytical Techniques
Spectroscopic Investigations of Dye-Substrate Complexes
Spectroscopy is fundamental to understanding the molecular-level properties of Acid Mordant Brown 92, from its basic structure to its complex interactions with substrates like textile fibers.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule and to study the interactions between a dye and a substrate. When this compound binds to a material, changes in its FTIR spectrum, such as shifts in peak position or changes in intensity, can reveal the nature of the chemical bonding involved.
Research on similar mordant dyes demonstrates that FTIR analysis can confirm the presence of key functional groups and their involvement in binding or degradation. For instance, in the analysis of a related dye, Mordant Brown RH33, characteristic stretches for N-H and NH2 were observed around 3448 cm⁻¹ and 3373 cm⁻¹, while C=O and C-N stretches appeared at 1628 cm⁻¹ and 1511 cm⁻¹, respectively. curresweb.com The disappearance or shifting of the azo group peak (typically found in the 1400-1500 cm⁻¹ region) and the appearance of new peaks can signify the breakdown of the dye's primary structure into smaller metabolites. researchgate.netresearchgate.net Analysis of dye-substrate complexes often focuses on changes in the hydroxyl (-OH) and carboxyl (-COOH) group regions, which are indicative of hydrogen bonding or covalent bond formation with the substrate.
Table 1: Illustrative FTIR Peaks for a Mordant Brown Dye
| Wavenumber (cm⁻¹) | Functional Group Assignment | Type of Vibration |
|---|---|---|
| 3370 - 3450 | N-H, NH₂ | Stretching |
| 1620 - 1630 | C=O | Stretching |
| 1510 - 1520 | C-N | Stretching |
This data is illustrative and based on a similar compound, Mordant Brown RH33. curresweb.com
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is directly related to the electronic transitions within the dye molecule and, consequently, its color. The wavelength of maximum absorption (λmax) is a key parameter for colorimetric analysis. This compound is soluble in water, producing a wine-red solution. worlddyevariety.com
Studies on analogous brown mordant dyes, such as Mordant Brown RH33, have identified a characteristic absorption peak (λmax) at 442 nm. curresweb.com The UV-Vis spectrum for this class of dyes typically shows multiple bands corresponding to different parts of the molecule. curresweb.com The intensity of the absorption at λmax is proportional to the dye concentration, a principle that is widely used for quantification. Furthermore, shifts in the λmax can indicate the formation of complexes between the dye and metal mordants or interactions with textile fibers.
Table 2: UV-Visible Absorption Data for a Representative Mordant Brown Dye
| Analyte | Solvent | λmax (nm) | Observed Color |
|---|---|---|---|
| Mordant Brown RH33 | Water | 442 | Brown |
The λmax value is for a similar compound, Mordant Brown RH33. curresweb.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed elucidation of molecular structures. docbrown.info While obtaining a well-resolved NMR spectrum for a large, complex molecule like this compound can be challenging, the technique is invaluable for identifying its research products, such as precursors, impurities, or degradation metabolites. semanticscholar.org
¹H NMR and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. By analyzing the chemical shifts (δ, measured in ppm), signal splitting patterns, and integration values, the precise structure of smaller aromatic molecules, such as the 2-amino-4-nitrophenol (B125904) and 5-hydroxynaphthalene-1-sulfonic acid used in its synthesis, can be confirmed. worlddyevariety.com In degradation studies, NMR is essential for identifying the structure of resulting amines and other small organic fragments, thereby helping to map the biodegradation or photodegradation pathway. semanticscholar.org The chemical shift values are compared against reference data for known functional groups and compound classes to verify the identity of these research products. docbrown.infodocbrown.info
Chromatographic Separation and Quantification Methods
Chromatographic methods are essential for separating complex mixtures and quantifying the components, making them indispensable for quality control and metabolic analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for separating it from other dyes in commercial formulations or textile extracts. culturalheritage.org The technique uses a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase).
A common setup for dye analysis involves a reverse-phase C18 column. scispace.comnih.gov Components of the mixture are separated based on their differing affinities for the stationary and mobile phases, eluting from the column at different times. The time it takes for a compound to elute is known as its retention time (Rt), which is a characteristic identifier under specific conditions (e.g., column type, mobile phase composition, flow rate). nih.gov A detector, often a UV-Vis or diode-array detector (DAD), measures the concentration of the dye as it elutes. culturalheritage.org This allows for the quantification of the dye and the detection of impurities, which would appear as separate peaks in the resulting chromatogram. rsc.org
Table 3: Typical Parameters for HPLC Analysis of Azo Dyes
| Parameter | Description | Example Value/Type |
|---|---|---|
| Column | Stationary phase used for separation. | Reverse-phase C18 scispace.comnih.gov |
| Mobile Phase | Solvent system to carry the sample. | Methanol/water with phosphate (B84403) buffer scispace.com |
| Detection | Method of detecting eluting compounds. | UV-Vis or Diode-Array Detector (DAD) culturalheritage.org |
| Identifier | Time taken for analyte to elute. | Retention Time (Rt) nih.gov |
Liquid Chromatography with Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. acs.org It is the premier tool for the identification of unknown metabolites and degradation products of this compound. semanticscholar.orgijpras.com
After the HPLC separates the components of a mixture, the eluent is directed into the mass spectrometer's ion source. The molecules are ionized and then separated by the mass analyzer based on their mass-to-charge ratio (m/z). nih.gov This provides a molecular weight and, through fragmentation analysis (MS/MS), a distinct structural fingerprint for each separated compound. ijpras.comnih.gov This allows for the confident identification of metabolites even when authentic standards are not available. LC-MS-based metabolomics can be used to track the biotransformation of the parent dye into smaller, often colorless, aromatic compounds, providing critical data for environmental and toxicological assessments. semanticscholar.orgnih.gov
Morphological and Surface Analysis Techniques
Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography of textile fibers before and after dyeing. In the context of mordant dyes, SEM analysis can reveal changes in the fiber's surface morphology resulting from the mordanting and dyeing processes. researchgate.netyoutube.com While SEM photomicrographs can show the general surface texture, they may not always reveal clear distinctions in surface appearance solely due to the dye application, especially on durable fibers like wool. youtube.com However, SEM becomes particularly insightful when coupled with Energy Dispersive X-ray Spectrometry (SEM-EDS).
SEM-EDS analysis allows for the qualitative and semi-quantitative determination of the elemental composition of the fiber surface. This is highly effective for identifying the metallic elements of the mordants used to fix the dye to the fiber. researchgate.netaps.org For a textile dyed with this compound, which is typically a chromium-complex dye, SEM-EDS would be used to detect the presence and distribution of chromium on the fiber surface, confirming the successful application of the mordant-dye complex. researchgate.net The analysis can detect elements from the fiber itself (like Carbon, Oxygen, Nitrogen, and Sulfur for wool), as well as the metallic component of the mordant. youtube.comaps.org
Interactive Table 1: Representative SEM-EDS Elemental Analysis Data for Wool Fiber Dyed with this compound
This table illustrates typical elemental data that could be obtained from an SEM-EDS analysis of a wool fiber sample dyed with a chromium-complexed this compound. The presence of Chromium (Cr) is indicative of the mordant.
| Element | Atomic % (Un-dyed Wool) | Atomic % (Dyed Wool) | Source |
| Carbon (C) | 50.5 | 48.2 | Wool Fiber |
| Oxygen (O) | 24.0 | 23.5 | Wool Fiber / Dye |
| Nitrogen (N) | 15.5 | 14.8 | Wool Fiber |
| Sulfur (S) | 3.5 | 3.1 | Wool Fiber (Cysteine) |
| Chromium(Cr) | 0.0 | 1.5 | Mordant |
| Sodium (Na) | 0.5 | 0.8 | Dye / Impurities |
| Aluminum(Al) | 0.2 | 0.3 | Trace Impurities |
| Silicon (Si) | 0.3 | 0.4 | Trace Impurities |
| Potassium(K) | 0.2 | 0.2 | Trace Impurities |
| Calcium(Ca) | 0.3 | 0.2 | Trace Impurities |
Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the three-dimensional visualization of a fiber's surface at the nanoscale. azooptics.com This technique is invaluable for assessing subtle changes in surface topography and roughness caused by the deposition of the this compound dye complex. researchgate.net AFM operates by scanning a sharp tip attached to a cantilever across the sample surface; the deflection of the cantilever is used to generate a high-resolution topographical map. unileoben.ac.at
AFM can be used in different modes, such as tapping mode, to map not only the topography but also to detect variations in properties like adhesion and viscoelasticity. youtube.comresearchgate.net For a fiber dyed with this compound, AFM could be used to:
Visualize the distribution of dye-mordant complex aggregates on the fiber surface.
Quantify changes in surface roughness, which can influence the textile's handle and appearance. researchgate.net
Investigate the thickness and characteristics of the dye layer formed on the fiber. nih.gov
Studies on various textile fibers have shown that AFM can reveal features like the fibrillar fine structure of cellulose (B213188) or the longitudinal texturing on wool fibers. unileoben.ac.atnih.gov The application of a dye like this compound could potentially mask or alter these native features, an effect that AFM is well-suited to characterize.
Interactive Table 2: Typical Surface Roughness Parameters Measured by AFM
This table shows hypothetical surface roughness data for a wool fiber before and after dyeing with this compound, as could be determined by AFM analysis. An increase in roughness parameters would suggest the deposition of dye complexes onto the fiber surface.
| Parameter | Description | Value (Un-dyed Wool) | Value (Dyed Wool) |
| Rq (RMS Roughness) | The root mean square average of the height deviations taken from the mean image data plane. | ~5 nm | ~15 nm |
| Ra (Average Roughness) | The arithmetic average of the absolute values of the height deviations. | ~4 nm | ~12 nm |
| Rmax (Maximum Roughness) | The maximum vertical distance between the highest and lowest data points in the image. | ~40 nm | ~80 nm |
Electrochemical and Thermal Analytical Approaches
Beyond surface morphology, the intrinsic chemical properties of the dye complex, such as its redox activity and thermal stability, are critical to its performance, particularly concerning its lightfastness and behavior during processing and use.
Cyclic Voltammetry (CV) is a key electrochemical technique used to investigate the oxidation and reduction (redox) processes of chemical species. unileoben.ac.at For a metal-complex dye like this compound, CV provides insights into the electron transfer reactions involving both the metallic center (e.g., chromium) and the organic azo ligand. unileoben.ac.atresearchgate.net The redox behavior is fundamentally linked to the dye's color, stability, and especially its lightfastness, as fading often involves oxidative or reductive cleavage of the chromophore.
In a typical CV experiment, the potential applied to a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. The resulting plot, a voltammogram, shows peaks corresponding to the reduction and oxidation events. researchgate.net For this compound, CV could be used to determine:
The reduction potential of the azo group (-N=N-), the cleavage of which leads to irreversible color loss. researchgate.net
The redox potentials of the coordinated metal ion (e.g., Cr(III)), which stabilizes the dye molecule. unileoben.ac.at
The reversibility of the redox processes, which indicates the stability of the dye complex upon electron transfer.
Studies on other azo dyes and metal complexes demonstrate that the electrochemical potentials are highly dependent on the molecular structure and the chemical environment, such as pH. researchgate.net
Interactive Table 3: Hypothetical Cyclic Voltammetry Data for this compound
This table presents plausible electrochemical data for this compound in an aqueous electrolyte, illustrating the kind of information obtained from a CV experiment.
| Process | Peak Potential (Epc) (V vs. Ag/AgCl) | Peak Potential (Epa) (V vs. Ag/AgCl) | Mechanism |
| Azo Group Reduction | -0.65 V | (Irreversible) | Reductive cleavage of the -N=N- bond. |
| Nitro Group Reduction | -0.80 V | (Irreversible) | Reduction of the -NO2 group on the phenyl ring. |
| Metal Center Redox | (Variable) | (Variable) | Redox reaction of the coordinated Chromium ion (e.g., Cr(III)/Cr(II)). |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of materials. nih.gov When applied to textiles dyed with this compound, TGA can assess the influence of the dye-mordant complex on the thermal degradation of the fiber.
Interactive Table 4: Representative TGA Data for Wool Fiber Dyed with this compound
This table shows a comparison of thermal decomposition temperatures for wool fiber under different conditions, demonstrating the potential increase in thermal stability imparted by the mordant-dye complex.
| Sample | Onset of Decomposition (T_onset) | Temperature of Max. Weight Loss (T_max) | Char Residue at 600°C (%) |
| Un-dyed Wool Fiber | ~220 °C | ~325 °C | ~22% |
| Wool + Dye Ligand (No Mordant) | ~225 °C | ~330 °C | ~24% |
| Wool + this compound | ~240 °C | ~350 °C | ~28% |
Comparative Studies and Future Research Directions
Comparison with Other Synthetic Dyes
The performance of Acid Mordant Brown 92 is best understood when compared to other major classes of synthetic dyes. Each class is designed for specific fiber types and application methods, resulting in different performance characteristics.
This compound, as an acid mordant dye, is primarily used for protein fibers like wool and silk, as well as synthetic polyamides like nylon. making-stories.comwoolwise.com Its performance contrasts significantly with direct, reactive, and disperse dyes, which are tailored for different substrates and possess distinct properties.
Direct Dyes: These are water-soluble dyes primarily used for cellulosic fibers such as cotton, linen, and rayon. selaisourcing.com Their application is straightforward, but they generally exhibit poor wash fastness compared to mordant dyes because they are held to the fiber by weaker, non-covalent bonds. selaisourcing.com While a mordant was historically used to bridge acid dyes to cellulose (B213188), modern direct dyes were developed to have a direct affinity for cotton without a mordant. ncsu.eduquora.com
Reactive Dyes: This class of dyes is highly versatile and can be used on cotton, wool, and silk. selaisourcing.com Reactive dyes form strong, permanent covalent bonds with the fiber, resulting in excellent wash fastness that is often superior to that of acid dyes. ncsu.edufeltingandfiberstudio.com The dyeing process, however, can be complex, requiring careful control of pH and temperature to manage the reaction rate. quora.com While acid dyes perform well on wool, reactive dyes offer a high-fastness alternative for both protein and cellulosic fibers. feltingandfiberstudio.com
Disperse Dyes: These non-ionic dyes are designed for hydrophobic synthetic fibers, most notably polyester (B1180765) and acetate. selaisourcing.com They are applied at high temperatures from an aqueous dispersion. selaisourcing.com Disperse dyes are unsuitable for natural fibers like wool, just as acid dyes are ineffective on polyester. The performance comparison is therefore based on their specialized applications; both offer good fastness on their respective target fibers.
The following table summarizes the general performance characteristics of these dye classes.
| Feature | Acid Mordant Dyes (e.g., this compound) | Direct Dyes | Reactive Dyes | Disperse Dyes |
| Primary Fibers | Wool, Silk, Nylon making-stories.comwoolwise.com | Cotton, Linen, Rayon selaisourcing.com | Cotton, Wool, Silk selaisourcing.com | Polyester, Nylon, Acetate selaisourcing.com |
| Bonding Mechanism | Ionic bonds, coordinated metal complexes woolwise.comresearchgate.net | Van der Waals forces, hydrogen bonds | Covalent bonds ncsu.edu | Dispersion into fiber matrix |
| Wash Fastness | Good to Excellent (especially chrome dyes) woolwise.com | Poor to Moderate selaisourcing.com | Excellent selaisourcing.comfeltingandfiberstudio.com | Good to Excellent selaisourcing.com |
| Light Fastness | Moderate to Good | Poor to Moderate | Good | Good to Excellent |
| Application | Acidic dyebath, requires mordant (e.g., chromium) woolwise.com | Simple aqueous application selaisourcing.com | Requires alkali/salt, controlled pH & temp quora.com | High-temperature aqueous dispersion selaisourcing.com |
Within the mordant dye category, different variants exist with unique chemical structures that influence their efficacy, shade, and fastness properties. This compound is a single azo dye produced from the diazotization of 2-Amino-4-nitrophenol (B125904) and coupling with 5-Hydroxynaphthalene-1-sulfonic acid. worlddyevariety.com In contrast, Mordant Brown 40 is also a single azo dye but has a different molecular structure. ncsu.edu
Comparison with Natural Dyes
The debate between using synthetic dyes like this compound and natural dyes involves trade-offs between performance, consistency, and environmental sustainability.
Synthetic acid dyes generally offer superior performance in terms of color consistency and vibrancy compared to natural dyes. iamcountryside.comprimachemicals.com The manufacturing process of synthetic dyes allows for high purity and standardization, leading to predictable and reproducible shades. iamcountryside.com Natural dyes, derived from sources like plants and minerals, can be inconsistent due to variations in the source material, growing conditions, and extraction methods. researchgate.net
Color Depth and Vibrancy: Synthetic acid dyes can achieve a broad spectrum of hues, including bright and deep shades, often with a more efficient dyeing process. primachemicals.comrosemaryandpinesfiberarts.de While natural dyes are often associated with subtle, earthy tones, they can produce vibrant colors, though achieving deep shades may require larger quantities of dyestuff or more lengthy and repeated dyeing processes. making-stories.comtheguardian.com
Fastness Properties: Synthetic dyes like this compound, particularly when applied with a chrome mordant, typically provide good to excellent wash and light fastness on protein fibers. woolwise.com The fastness of natural dyes is highly variable and heavily dependent on the specific dye, the fiber, and the mordant used. researchgate.netirejournals.com With the correct mordant, some natural dyes can achieve good fastness properties, but many have limited durability, especially to light and washing. researchgate.netalvernia.edu
The table below offers a general comparison of these attributes.
| Feature | Acid Mordant Dyes (e.g., this compound) | Natural Dyes |
| Color Consistency | High and reproducible iamcountryside.com | Variable, dependent on source and processing researchgate.net |
| Color Range | Wide, full spectrum of vibrant colors primachemicals.comrosemaryandpinesfiberarts.de | Often subtle, though bright colors are possible making-stories.comprimachemicals.com |
| Color Depth | Efficiently achieved deep shades primachemicals.com | May require larger quantities and longer processing theguardian.com |
| Wash Fastness | Generally Good to Excellent woolwise.com | Varies from Poor to Good, mordant-dependent researchgate.netalvernia.edu |
| Light Fastness | Generally Moderate to Good researchgate.net | Varies from Poor to Good, mordant-dependent irejournals.comncsu.edu |
The environmental profile of synthetic versus natural dyes is complex, with significant trade-offs for each. making-stories.com
Synthetic Dyes: this compound and other synthetic dyes are derived from petrochemicals, which are non-renewable resources. alvernia.edu Their manufacturing processes can be energy-intensive and may generate hazardous waste. marasim.co A significant concern with mordant dyes is the use of heavy metals like chromium as the mordant. woolwise.com Effluent from the dyeing process containing residual chromium can be toxic and poses a serious environmental hazard if not properly treated. marasim.co
Natural Dyes: Natural dyes are sourced from renewable materials and are biodegradable, giving them an inherent environmental advantage. alvernia.edualderbioinsights.co.uk However, the practice of natural dyeing is not without its own environmental impact. The cultivation of dye plants can require significant amounts of land and water. theguardian.com Furthermore, many natural dyes require mordants to fix the color to the fiber, and these are often the same metallic salts (e.g., copper, iron, alum) used with synthetic mordant dyes, which can lead to pollution if discharged improperly. marasim.cospringerprofessional.de There is a growing movement towards using sustainable, plant-based "bio-mordants" to mitigate this issue. nih.govresearchgate.net The natural dyeing process itself can also be more water- and energy-intensive due to longer heating times and the need for more thorough rinsing. rosemaryandpinesfiberarts.de
Ultimately, the choice between synthetic mordant dyes and natural dyes involves balancing the desire for performance, consistency, and cost against a complex set of environmental considerations. wordpress.com
Research Gaps and Challenges
Despite the long history of use for mordant dyes, there are notable research gaps and challenges related to this compound and its class.
Lack of Specific Comparative Data: The most significant research gap is the absence of publicly available, direct comparative studies on the performance of this compound. While the general properties of acid and mordant dyes are well-understood, detailed data on the fastness ratings (light, wash, rubbing), color strength (K/S values), and dyeing kinetics of this specific compound against other synthetic and natural dyes is limited.
Environmental Impact Assessment: There is a need for comprehensive life cycle assessments of this compound. This would involve evaluating the environmental footprint from the synthesis of its chemical precursors to its application in dyeing and the treatment of the resulting effluent. Specific data on its biodegradability and ecotoxicity are not widely documented.
Alternatives to Chrome Mordanting: A major challenge for the entire class of chrome mordant dyes is the environmental toxicity of chromium. woolwise.comresearchgate.net While chromium provides excellent fastness, there is a pressing need for research into greener, less toxic mordanting systems that can deliver comparable performance. The development and industrial-scale adoption of effective bio-mordants is a key area of ongoing research. researchgate.netewadirect.com
Standardization of Natural Dyeing: For natural dyes to be a more viable alternative, challenges related to the standardization of raw materials and dyeing processes must be overcome to ensure color consistency and reproducibility on an industrial scale. researchgate.net Further research into optimizing extraction techniques and the application of bio-mordants could help address these issues. tandfonline.comhw.ac.uk
Development of Eco-Friendly Mordants and Dyeing Processes
Traditional dyeing, particularly with mordant dyes, often involves heavy metals like chromium, copper, and tin, which are effective but pose significant environmental and health risks. farmstandapp.com Research is now heavily focused on "green" or "bio-mordants" as viable alternatives. These are derived from natural, renewable sources and are biodegradable.
Key Developments:
Plant-Based Tannins: Materials rich in tannins, such as pomegranate rind, myrobalan, oak galls, and red sumac, are being successfully used as bio-mordants. farmstandapp.comresearchgate.netresearchgate.net They have been shown to improve the bond between the dye and fiber, enhancing color fastness to a level comparable with or even exceeding that of some metal mordants. researchgate.neticrc.ac.irresearchgate.net
Safer Metal Salts: While the ultimate goal is to move away from heavy metals, safer alternatives like alum (aluminum sulfate) are widely used as a transitional eco-friendly mordant. gorgeousyarns.co.ukfiberartsy.com
Process Optimization: Beyond the mordant itself, the entire dyeing process is being re-evaluated. Techniques like meta-mordanting, where dyeing and mordanting occur in the same bath, are being explored to reduce time, energy, and water consumption compared to traditional two-bath processes. researchgate.netblogspot.com Additionally, low-temperature dyeing and the use of recycled or collected rainwater are being adopted to minimize the environmental footprint. farmstandapp.comgorgeousyarns.co.ukfiberartsy.com
Studies have demonstrated that combining natural dyes with bio-mordants can impart additional functionalities to textiles, such as UV protection and antimicrobial properties. icrc.ac.irewadirect.com For instance, dyeing wool with black rice extract using a bio-mordant has been shown to confer both antimicrobial and UV-resistant qualities. icrc.ac.ir
Understanding Complex Dye-Mordant-Fibre Interactions at a Nanoscale
Research Focus:
Mechanism of Action: Mordants act as a bridge, forming coordinate bonds and complexes between the dye molecule and the fiber. taylorandfrancis.comresearchgate.net The use of mordants alters the interaction between the dye and the fiber, which can improve the anchoring of the dye and thus its fastness properties. taylorandfrancis.com
Advanced Analytical Techniques: While specific nanoscale studies on this compound are not prevalent in the provided results, the general approach involves using advanced analytical tools to observe these interactions. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to evaluate the chemical bonding between the mordant, dye, and fiber. The disappearance of certain peaks in an FTIR spectrum can indicate a successful interaction and bonding. icrc.ac.ir
Nanoparticle Applications: An emerging area of research is the use of nanoparticles of both dyes and bio-mordants. researchgate.net This approach aims to enhance dye penetration and fixation, potentially leading to more efficient and durable dyeing processes with improved properties like UV protection. researchgate.net
Remediation of Mixed Dye Effluents
Textile industry wastewater is a complex mixture of residual dyes, mordants, and other chemicals, making it a significant source of water pollution. farmstandapp.comthechemicalengineer.com The intricate and stable structures of dyes, especially mordant dyes, make them difficult to remove using conventional wastewater treatment methods. mdpi.comresearchgate.net
Emerging Remediation Strategies:
Bio-adsorption: A promising and eco-friendly approach involves using low-cost bio-adsorbents derived from agricultural or industrial waste, such as coriander seed spent, rice husks, and sawdust. mdpi.comrsc.orgresearchgate.net These materials can effectively adsorb dyes from effluents. researchgate.netnih.gov
Biological Methods: Microorganisms like bacteria and algae are being harnessed for their ability to decolorize and degrade dyes. mdpi.comnih.gov Algae, for example, contain enzymes that can break down complex dye molecules. mdpi.com
Advanced Oxidation Processes (AOPs): Chemical methods like ozonation and the use of Fenton's reagent are employed to break down persistent dye molecules. researchgate.net
Membrane Filtration: Physical separation techniques such as nanofiltration and reverse osmosis are effective in removing dyes from wastewater, allowing for the potential to reuse the water. researchgate.netsustainability-directory.com
Hybrid Systems: Given that no single method is universally effective for all types of textile effluents, researchers are developing hybrid systems that combine physical, chemical, and biological processes to achieve comprehensive and cost-effective treatment. researchgate.netresearchgate.net
Future Research Directions for this compound
Future research on this compound and similar dyes is likely to be driven by the dual needs of high performance and sustainability. This includes structural modifications for new functions, integration into advanced textile systems, and developing a circular lifecycle for the dye.
Tailoring Dye Structure for Specific Advanced Applications
The core structure of mordant dyes like this compound can be seen as a platform for chemical modification. By altering functional groups on the dye molecule, it may be possible to create new dyes with tailored properties for advanced applications beyond simple coloration.
Potential Research Areas:
Enhanced Performance: Modifying the dye's structure could lead to significant improvements in properties like lightfastness, thermal stability, and resistance to chemical degradation.
Functional Dyes: Research could explore adding functionalities directly to the dye molecule, such as hydrophobicity or oleophobicity, to create textiles with inherent water or oil-repellent properties.
Biomedical Applications: While outside the scope of traditional textile dyeing, structural modifications could be investigated to explore the potential of the dye's core chemical structure in other fields, such as in the development of specialized biological stains or markers.
Integration with Smart Textile Technologies
Smart textiles, which can sense and react to environmental stimuli, represent a significant frontier in materials science. Dyes are a key component in creating some of these functionalities, particularly those related to visual changes.
Future Possibilities:
Halochromic (pH-Sensing) Textiles: Research could focus on modifying the structure of this compound to make it sensitive to changes in pH. This could enable the creation of textiles that change color to indicate the presence of certain chemicals or changes in bodily fluids, acting as wearable sensors.
Thermochromic (Temperature-Sensing) Textiles: While many existing thermochromic systems rely on microencapsulated leuco dyes, research could investigate whether the metal-complexing ability of mordant dyes can be leveraged to create new temperature-sensitive systems.
Photochromic (Light-Sensing) Textiles: Integration with photochromic compounds, which change color upon exposure to UV light, is another avenue. researchgate.net While current photochromic dyes are typically from classes like spiropyrans and spirooxazines, future work could explore how a stable mordant dye could act as a permanent background color or interact with these systems to create novel visual effects. researchgate.net
Circular Economy Approaches for Dye Recycling and Reuse
The concept of a circular economy—moving from a "take-make-dispose" model to one of reduction, reuse, and recycling—is highly relevant to the textile industry. rsc.orgsustainability-directory.com
Research Directions:
Dye Recovery from Effluents: Developing efficient and economically viable technologies to recover unfixed dyes from wastewater is a key goal. sustainability-directory.com Techniques like adsorption and membrane filtration could be optimized not just to clean water, but to concentrate and retrieve the dye for subsequent reuse. sustainability-directory.com
Dye Stripping and Recycling from Textiles: A significant challenge is the recycling of dyed textiles. Research into processes that can effectively strip dyes from waste fabrics without damaging the fibers is crucial. thechemicalengineer.com Innovative technologies using ionic liquids to remove dyes from textiles, leaving a decolorized fabric that is easier to recycle and a bath of recovered dye, are being developed. thechemicalengineer.com
Designing for Circularity: Future dye development, including for new variants of this compound, should consider end-of-life. This involves designing dye molecules that are easier to remove and recover, contributing to a closed-loop system for textile manufacturing. gnest.org
Q & A
Basic: What are the recommended spectroscopic and chromatographic methods for characterizing Acid Mordant Brown 92’s structural and purity profile?
Answer:
Characterization should combine UV-Vis spectroscopy (to confirm λmax for chromophore identification) and Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (e.g., azo bonds, sulfonic groups). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is advised for purity assessment. For reproducibility, ensure triplicate measurements and calibration against certified standards. Report deviations in retention times or peak broadening, which may indicate impurities or degradation .
Basic: How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Answer:
Adopt a factorial design with controlled variables: pH (2–12, adjusted using HCl/NaOH) and temperature (20–80°C). Prepare dye solutions at fixed concentrations (e.g., 100 ppm) and monitor absorbance changes over 24–72 hours. Use kinetic modeling (e.g., pseudo-first-order decay) to quantify degradation rates. Include controls (e.g., inert atmosphere vs. ambient oxygen) to isolate oxidation effects. Document instrument precision (e.g., spectrophotometer error margins) to validate data reliability .
Advanced: How can conflicting data on this compound’s biodegradability (e.g., low decolorization efficiency in microbial studies) be systematically analyzed?
Answer:
Contradictions often arise from methodological differences. For instance, reported low decolorization by Acidovorax TN1, possibly due to enzyme specificity or dye structure. To resolve discrepancies:
- Compare microbial strains (e.g., laccase vs. azoreductase-producing organisms).
- Quantify extracellular enzyme activity (e.g., via Bradford assay for protein content).
- Analyze dye metabolites (LC-MS/MS) to identify recalcitrant intermediates.
- Use statistical tools (ANOVA, Tukey’s HSD) to assess significance of variables like pH or incubation time .
Advanced: What mechanistic approaches are suitable for studying the interaction between this compound and metal ions in mordant dyeing processes?
Answer:
Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) between dye and metal ions (e.g., Al³⁺, Fe²⁺). Complement with X-ray photoelectron spectroscopy (XPS) to analyze coordination geometry. For in situ monitoring, use synchrotron-based EXAFS to track metal-dye complexation kinetics. Validate findings with computational models (DFT simulations) to predict stability constants .
Basic: What protocols ensure reproducible synthesis of this compound in academic lab settings?
Answer:
Follow a diazotization-coupling route:
Diazotize 4-nitroaniline (0.1 M in HCl, 0–5°C) with NaNO₂.
Couple with β-naphthol (0.12 M in NaOH, pH 8–9).
Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 3:7). Purify via recrystallization (ethanol/water) and verify yield (>85%) and purity (HPLC ≥98%). Document solvent ratios, stirring rates, and cooling times to minimize batch variability .
Advanced: How can researchers evaluate the ecotoxicological impact of this compound using non-target organism assays?
Answer:
Use Daphnia magna (48-hour acute toxicity) and Allium cepa root elongation tests to assess acute and chronic effects. Prepare dye solutions (10–100 ppm) and measure LC₅₀/EC₅₀ values. For mechanistic insight, perform oxidative stress assays (e.g., catalase activity, lipid peroxidation in Danio rerio embryos). Compare results with structure-activity relationship (SAR) models to predict metabolite toxicity .
Basic: What statistical methods are appropriate for analyzing variability in dye adsorption studies on cellulose substrates?
Answer:
Apply linear regression to correlate adsorption capacity (mg/g) with variables like contact time or initial concentration. Use ANOVA to compare substrate treatments (e.g., mercerized vs. untreated cellulose). Report confidence intervals (95%) and R² values. For non-normal data, employ non-parametric tests (Kruskal-Wallis). Adhere to ’s guidelines on significant digit reporting (e.g., ±0.1 mg/g) .
Advanced: How can computational chemistry elucidate the photodegradation pathways of this compound?
Answer:
Perform time-dependent density functional theory (TD-DFT) calculations to simulate excited-state behavior. Identify reactive sites (e.g., azo bonds) prone to cleavage under UV irradiation. Validate with experimental LC-MS/MS data to track fragment ions. Compare HOMO-LUMO gaps with experimental λmax for accuracy. Use Gaussian or ORCA software with solvent-effect corrections (PCM model) .
Basic: What are the best practices for documenting and archiving raw data in studies involving this compound?
Answer:
Store raw spectrophotometric data (absorbance vs. time) in .csv or .xlsx formats with metadata (instrument model, calibration dates). For reproducibility, upload to repositories like Zenodo with DOIs. Follow ’s guidelines: append large datasets (e.g., HPLC chromatograms) as supplementary files, while processed data (normalized decay rates) remain in the main text .
Advanced: How can researchers optimize hybrid degradation methods (e.g., photo-Fenton + microbial) for this compound in wastewater matrices?
Answer:
Design a response surface methodology (RSM) experiment with variables: Fe²⁺ concentration (0.1–1 mM), H₂O₂ dosage (5–20 mM), and microbial inoculum size (5–15% v/v). Measure COD removal and dye decolorization efficiency. Use Pareto charts to identify significant factors. For synergy analysis, compare standalone vs. combined treatment efficacies via paired t-tests (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
